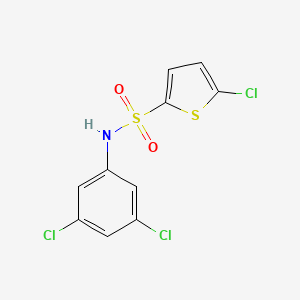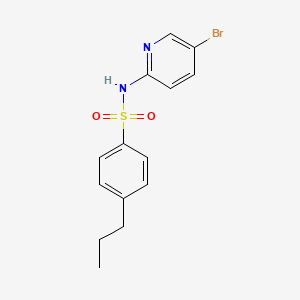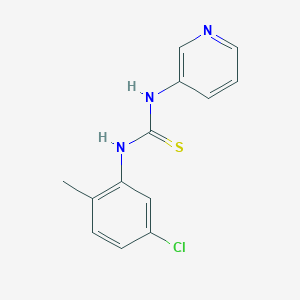
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide
Overview
Description
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the signaling pathway of B cells, which are a type of white blood cell involved in the immune response. Inhibition of BTK has been shown to be effective in treating various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a key role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide prevents the phosphorylation of downstream targets, resulting in the suppression of B cell activation and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has been shown to be effective in inhibiting B cell proliferation and survival in vitro and in vivo. In preclinical models of B cell lymphoma and chronic lymphocytic leukemia, 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has demonstrated significant anti-tumor activity and prolonged survival. 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting its potential use in treating autoimmune and inflammatory disorders.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in various diseases. However, 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has not been extensively studied in non-human primates, which may limit its translation to clinical use.
Future Directions
There are several potential future directions for 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide research. One area of interest is the combination of 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide with other targeted therapies or chemotherapy agents for the treatment of B cell malignancies. Another area of research is the use of 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide in clinical trials for various indications.
Scientific Research Applications
5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide has been extensively studied in preclinical models and clinical trials for various indications, including B cell lymphoma, chronic lymphocytic leukemia, multiple myeloma, rheumatoid arthritis, and lupus nephritis. In vitro and in vivo studies have shown that 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide inhibits BTK activity, leading to decreased B cell proliferation, survival, and migration. 5-chloro-N-(3,5-dichlorophenyl)-2-thiophenesulfonamide also modulates the immune response by reducing the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO2S2/c11-6-3-7(12)5-8(4-6)14-18(15,16)10-2-1-9(13)17-10/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDGXUNADDLORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4286385.png)
![methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4286393.png)
![3-[({[4-(methoxycarbonyl)phenyl]amino}carbonyl)amino]benzoic acid](/img/structure/B4286395.png)
![methyl 2-[({4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4286413.png)
![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4286433.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4286439.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286445.png)


![methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286464.png)



![4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)